2-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride
Overview
Description
Synthesis Analysis
Piperidines, including “2-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 24 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 sulfur atom.
Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Crystal Structure and Spectroscopic Properties
- Crystal Structures Analysis : The study of crystal structures of related compounds, such as 4-Methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine, has been conducted. These compounds exhibit specific crystallographic parameters and adopt chair conformations in their cyclohexyl and piperidine rings (Aydinli, Sayil, & Ibiş, 2010).
Chemical Shifts and Coupling Constants
- Nuclear Magnetic Resonance Spectroscopy : Studies have measured Carbon-13 chemical shifts and coupling constants for piperidine and its derivatives, providing insights into the effects of methyl substitution and protonation on these compounds (Béguin, Deschamps, Boubel, & Delpuech, 1978).
Synthesis and Biological Activities
- Biological Activities of Piperidone Derivatives : Research has been conducted on the synthesis of piperidone derivatives and their biological activities, including analgesic and antifungal properties, although this might overlap with drug use and dosage which are excluded from this summary (Rameshkumar et al., 2003).
Novel Synthesis Methods
- New Synthesis Techniques : Innovative methods have been developed for synthesizing piperidine derivatives, showcasing advanced techniques in organic synthesis (Dyakov et al., 1991).
Piperidine in Neurology
- Piperidine in Psychiatry : Research has explored the use of piperidine in treating psychiatric disorders, investigating its mechanism of action and distribution in the brain, which might be relevant to understanding the role of related compounds (Abood, Rinaldi, & Eagleton, 1961).
Future Directions
Piperidines, including “2-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride”, play a significant role in the pharmaceutical industry . The current focus is on the development of fast and cost-effective methods for the synthesis of substituted piperidines . Future research may also explore the potential pharmacological applications of piperidine derivatives .
Properties
IUPAC Name |
2-(cyclohexylsulfanylmethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NS.ClH/c1-2-7-12(8-3-1)14-10-11-6-4-5-9-13-11;/h11-13H,1-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGINQUSQMIAGFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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